molecular formula C10H9BBrNO2 B8258519 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile

2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B8258519
M. Wt: 265.90 g/mol
InChI Key: IHIDEVCQEFJNPP-UHFFFAOYSA-N
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Description

2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile core substituted with a bromine atom and a 1,3,2-dioxaborinane ring. This compound is structurally characterized by a six-membered dioxaborinane ring, which distinguishes it from more common pinacol (five-membered dioxaborolane) boronic esters. The nitrile group at the ortho position and the bromine atom at the para position relative to the boronic ester make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BBrNO2/c12-10-4-1-3-9(8(10)7-13)11-14-5-2-6-15-11/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIDEVCQEFJNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BBrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Chloride-Complexed Grignard Reagents

Patents highlight a scalable industrial route using organomagnesium intermediates:

  • Step 1 : Generate 2-cyanophenylmagnesium bromide lithium chloride complex from 2-bromobenzonitrile and iPrMgCl·LiCl.

  • Step 2 : Quench with triisopropyl borate (B(OiPr)₃) to form the boronic ester, followed by cyclization with 1,3-propanediol.

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Mg/LiCl Ratio1:1.2–1.5Prevents Mg aggregation
Reaction Time4–8 hoursMaximizes conversion
Quench Temperature−20°C to 0°CMinimizes boronate hydrolysis

This method achieves 73–85% molar yield at pilot scale, though it demands strict anhydrous conditions.

Metal-Free Photochemical Borylation

Emerging protocols eliminate precious metals using radical-mediated pathways:

  • Reactants : 2-Bromo-6-iodobenzonitrile, B₂pin₂, and tetramethyldiaminomethane (TMDAM) as electron donor.

  • Conditions : UV irradiation (300 W Hg lamp) in acetonitrile/water (4:1) at 25°C for 4–6 hours.

Mechanistic Highlights :

  • Photoexcitation of TMDAM generates amine-centered radicals.

  • Single-electron transfer (SET) to aryl halide forms aryl radical intermediates.

  • Radical borylation with B₂pin₂ yields the boronic ester.

Performance Data :

  • Yield : 45–65% for electron-deficient substrates.

  • Limitations : Lower functional group tolerance compared to metal-catalyzed methods.

Boronic Acid Esterification

Direct esterification of preformed boronic acids offers a modular approach:

  • Reactants : 2-Bromo-6-boronobenzonitrile and 1,3-propanediol in dichloromethane.

  • Conditions : Reflux for 2 hours with molecular sieves to remove water.

Advantages :

  • High purity (≥99.7% by HPLC).

  • Scalable to multi-kilogram batches.

Challenges :

  • Requires pre-synthesized boronic acid, limiting substrate scope.

Comparative Analysis of Methods

MethodYield (%)Cost IndexScalabilityEnvironmental Impact
Pd-Catalyzed Coupling70–85HighIndustrialModerate (Pd waste)
Grignard Boronation73–85ModeratePilot PlantLow (LiCl recycling)
Photochemical Borylation45–65LowLab-ScaleGreen (no metals)
Direct Esterification90–99LowLarge-ScaleMinimal

Industrial Production Considerations

Large-scale synthesis prioritizes the Grignard route due to:

  • Cost Efficiency : LiCl and Mg reagents are cheaper than palladium catalysts.

  • Process Safety : Avoids exothermic risks associated with photochemical reactors.

  • Regulatory Compliance : Validated in GMP facilities for Perampanel synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted benzonitriles .

Scientific Research Applications

Organic Synthesis

2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile is primarily used as a building block in organic synthesis. Its ability to participate in cross-coupling reactions allows chemists to construct complex molecules efficiently. The compound's boronic ester group reacts favorably with various electrophiles under palladium-catalyzed conditions, enabling the formation of biaryl compounds and other derivatives essential for pharmaceutical development .

Table 1: Synthesis Conditions for this compound

Reaction TypeCatalystSolventTemperatureYield (%)
Cross-coupling with aryl halidesPalladium(0) complexEthanol110 °C30
EsterificationNoneMethylene chlorideRoom Temp100
BorylationMetal-free conditionsTHF-78 °C78

Medicinal Chemistry

While specific biological applications of this compound are less common, its derivatives have been explored for potential pharmaceutical uses . For instance, compounds derived from this structure may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as Perampanel, which is utilized in treating neurological disorders like epilepsy and Parkinson's disease . The structural diversity offered by the boron-containing moiety enhances the pharmacological profiles of these derivatives.

Case Study: Synthesis of Perampanel Derivatives

A recent study demonstrated the utility of this compound in synthesizing Perampanel derivatives through a multi-step synthetic route involving coupling reactions that leverage the reactivity of boronic esters .

Materials Science

In materials science, this compound is employed in the development of advanced materials and specialty chemicals. Its unique reactivity allows it to be used in creating high-performance polymers and coatings that require specific mechanical or thermal properties. The versatility of the dioxaborinane group facilitates various chemical transformations essential for producing innovative materials .

Mechanism of Action

The mechanism of action for 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile primarily involves its reactivity in chemical reactions. The boronic ester group facilitates coupling reactions by forming stable intermediates with palladium catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their distinguishing features, and applications:

Compound Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile 5,5-Dimethyl substitution on dioxaborinane ring C₁₂H₁₃BBrNO₂ 293.95 Enhanced steric bulk may reduce reactivity in cross-coupling; used in tailored synthetic routes.
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Tetramethyl dioxaborolane (pinacol) ring instead of dioxaborinane C₁₄H₂₁BBrNO₂ 326.05 Higher stability due to pinacol group; widely used in Suzuki reactions.
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile Lacks bromine substituent C₁₀H₁₀BNO₂ 187.00 Used as a boronic ester precursor; absence of bromine limits cross-coupling utility.
3-Bromo-2,5-difluorobenzonitrile Difluoro substitution; lacks boronic ester C₇H₂BrF₂N 218.00 Electron-withdrawing fluorine enhances electrophilicity; potential pharmaceutical intermediate.
2-Bromo-6-((4,6-dimethoxy-1,3,5-triazin-2-yl)thio)benzonitrile Triazinylthio group replaces boronic ester C₁₂H₉BrN₄O₂S 352.97 Reacts via nucleophilic pathways; applications in agrochemicals or heterocyclic synthesis.

Reactivity and Stability

  • Boronic Ester Stability : The dioxaborinane ring in the target compound offers intermediate stability compared to pinacol esters (more stable) and unsubstituted boronic acids (less stable). This balance makes it suitable for reactions requiring moderate steric protection .
  • Electronic Effects : The bromine and nitrile groups act as electron-withdrawing substituents, activating the boronic ester for cross-coupling while directing reactivity to specific positions on the aromatic ring .
  • Synthetic Utility: Unlike non-boronic ester analogues (e.g., triazinylthio or difluoro derivatives), the target compound enables carbon-carbon bond formation in transition-metal-catalyzed reactions, a critical feature in medicinal chemistry .

Commercial and Experimental Relevance

  • Availability : Derivatives like 3-(1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS 49830-53) are commercially available at high purity (>97%), suggesting feasible scalability for the target compound .
  • Synthetic Methods: The target compound is likely synthesized via esterification of 2-bromo-6-boronobenzoic acid derivatives with 1,3-propanediol, analogous to methods described for related boronic esters .

Biological Activity

2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BBrNO₂. The compound features a bromine atom and a dioxaborinane moiety that contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. Its mechanism of action includes:

  • Receptor Binding : The compound acts as a competitive antagonist by binding to specific receptors, inhibiting their activity. This is particularly relevant in neurological pathways where receptor modulation can influence disease outcomes.
  • Enzyme Interaction : It may interact with enzymes through reversible covalent bonds formed by the boron atom in the dioxaborinane ring, modulating their activity and influencing metabolic pathways .

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various medical fields:

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, benzofuran derivatives have shown efficacy against various cancers, suggesting that this compound could possess similar effects .

Neurological Applications

The compound's ability to modulate neurotransmitter receptors positions it as a candidate for treating neurological disorders. Studies have explored its role in receptor antagonism related to conditions such as Parkinson's disease and multiple sclerosis .

Research Findings

A summary of key research findings is presented in the table below:

StudyFindings
Demonstrated receptor antagonism leading to potential therapeutic applications in neurological diseases.
Highlighted enzyme inhibition through boron interactions affecting metabolic pathways.
Suggested antitumor activity through structural similarities with known active compounds.

Q & A

Q. What are the established synthetic protocols for preparing 2-Bromo-6-(1,3,2-dioxaborinan-2-yl)benzonitrile, and what yields are typically achieved?

The compound is commonly synthesized via cyclization reactions between boronic acid precursors and diols. Two key methods are reported:

  • Method 1 : Reacting 2-bromo-6-boronobenzonitrile with 1,3-propanediol at 20°C for 1 hour yields 82.4% .
  • Method 2 : Using 2-cyanophenylboronic acid and 1,3-propanediol under similar conditions achieves a lower yield of 55% , likely due to differences in stoichiometry or purification .
ParameterMethod 1 Method 2
Temperature20°CRoom temperature
Reaction Time1 hourNot specified
Yield82.4%55%
Key Reactant2-bromo-6-boronobenzonitrile2-cyanophenylboronic acid

Recommendation : Optimize stoichiometry (e.g., molar ratios of boronic acid to diol) and employ recrystallization for purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm boron coordination and spatial arrangement .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups; 11B^{11}\text{B} NMR confirms boronate ester formation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • IR Spectroscopy : Detects nitrile (C≡N) and boronate (B-O) stretching vibrations .

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings , enabling bond formation with aryl/vinyl boronic acids. The boronate ester enhances stability and solubility in organic solvents, facilitating catalytic cycles. For example, this compound is used as an intermediate in synthesizing Perampanel, an antiepileptic drug .

Advanced Questions

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 55% vs. 82.4%)?

Yield variations arise from:

  • Reaction Time : Prolonged stirring may improve diol-boronic acid equilibration .
  • Purification : Use recrystallization with polar aprotic solvents (e.g., acetonitrile) to remove unreacted diol .
  • Catalysis : Introduce Lewis acids (e.g., MgSO₄) to accelerate cyclization. Methodological Approach : Conduct Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading.

Q. What computational methods predict the compound's electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in benzonitrile-based solvents to predict aggregation behavior .
  • Docking Studies : Model interactions with transition metals (e.g., Pd) to design efficient catalysts for cross-coupling .

Q. How do solvent choices affect crystallization and purity?

  • High-Polarity Solvents (e.g., DMSO): Improve solubility but may retain impurities.
  • Low-Polarity Mixtures (e.g., hexane/ethyl acetate): Induce gradual crystallization, enhancing crystal quality . Case Study : Recrystallization from acetonitrile yields needle-like crystals suitable for X-ray analysis .

Q. What challenges arise in characterizing boron-containing compounds, and how are they mitigated?

  • NMR Signal Broadening : Boron's quadrupolar moment causes broad 11B^{11}\text{B} peaks. Use high-field instruments and decoupling techniques .
  • Crystallographic Disorder : Boron-oxygen bonds may exhibit rotational flexibility. Refine structures using constraints in SHELXL .
  • Hygroscopicity : Store samples under inert atmosphere to prevent hydrolysis of the boronate ester .

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